3beta-Hydroxy-16-methylpregna-5,16-dien-20-one
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Overview
Description
3beta-Hydroxy-16-methylpregna-5,16-dien-20-one, also known as Methylprednisolone, is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Mechanism Of Action
3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This leads to the activation of various genes involved in the regulation of inflammation and immune responses. 3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the migration and activation of immune cells.
Biochemical And Physiological Effects
3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone has several biochemical and physiological effects, including the suppression of inflammation, reduction of edema, and inhibition of collagen synthesis. It also increases the production of surfactant in the lungs, and enhances the activity of enzymes involved in gluconeogenesis and glycogenolysis.
Advantages And Limitations For Lab Experiments
3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone is widely used in laboratory experiments due to its potent anti-inflammatory and immunosuppressive effects. However, its use is limited by its potential for toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on methylprednisolone, including the development of new synthetic glucocorticoids with improved efficacy and fewer side effects. Further studies are also needed to explore the mechanisms underlying its therapeutic effects, and to identify new therapeutic applications for this drug.
Synthesis Methods
3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone is synthesized from prednisolone, a natural glucocorticoid, through a series of chemical reactions. The synthesis involves the introduction of a methyl group at the 16th carbon position and a hydroxyl group at the 3rd carbon position of the steroid ring.
Scientific Research Applications
3beta-Hydroxy-16-methylpregna-5,16-dien-20-onesolone has been extensively studied for its therapeutic effects in various diseases, including rheumatoid arthritis, asthma, multiple sclerosis, and inflammatory bowel disease. It has also been used in the treatment of acute spinal cord injury and traumatic brain injury.
properties
CAS RN |
1808-63-5 |
---|---|
Product Name |
3beta-Hydroxy-16-methylpregna-5,16-dien-20-one |
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,16-19,24H,6-12H2,1-4H3/t16-,17+,18-,19-,21-,22-/m0/s1 |
InChI Key |
WYOKDIKHIXWWOC-LXIBVNSESA-N |
Isomeric SMILES |
CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C |
SMILES |
CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)O)C)C)C(=O)C |
Canonical SMILES |
CC1=C(C2(CCC3C(C2C1)CC=C4C3(CCC(C4)O)C)C)C(=O)C |
Other CAS RN |
1808-63-5 |
Origin of Product |
United States |
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